molecular formula C14H11ClFNO2S B2929804 N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide CAS No. 339107-07-2

N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide

Cat. No.: B2929804
CAS No.: 339107-07-2
M. Wt: 311.76
InChI Key: WNONXNGNEVQUBX-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide ( 339107-07-2) is a chemical compound with the molecular formula C14H11ClFNO2S and a molecular weight of 311.76 g/mol . This acetamide derivative features a sulfinylacetamide core structure, which is of significant interest in medicinal chemistry research, particularly in the study of dopamine transporter (DAT) inhibitors . Compounds with this core scaffold are being investigated for their potential to bind to the DAT in a manner distinct from classical stimulants like cocaine, potentially leading to atypical pharmacological profiles that may be useful in the study of substance use disorders . The presence of both 2-chlorophenyl and 4-fluorophenylsulfinyl groups contributes to the molecule's specific steric and electronic properties, influencing its binding affinity and selectivity at biological targets. Researchers can utilize this compound as a key intermediate or precursor for further chemical modifications, exploring structure-activity relationships (SAR) to develop novel pharmacological tools . It is supplied with a typical purity of 90% or higher . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(4-fluorophenyl)sulfinylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO2S/c15-12-3-1-2-4-13(12)17-14(18)9-20(19)11-7-5-10(16)6-8-11/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNONXNGNEVQUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CS(=O)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorophenylamine and 4-fluorobenzaldehyde.

    Formation of Intermediate: The reaction between 2-chlorophenylamine and 4-fluorobenzaldehyde forms an imine intermediate.

    Sulfoxidation: The imine intermediate undergoes sulfoxidation using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the sulfinyl group.

    Acetylation: The final step involves acetylation of the sulfinyl intermediate using acetic anhydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The sulfinyl group in this compound can undergo further oxidation to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites in proteins, potentially modulating their activity. The compound may also interact with cellular pathways involved in inflammation and pain signaling, contributing to its pharmacological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications in Sulfur-Containing Acetamides

Sulfinyl vs. Sulfonyl Derivatives
  • N-(3-Chlorophenyl)-2-[(4-Fluorophenyl)Sulfonyl]Acetamide () :
    Replacing the sulfinyl (-S(O)-) with a sulfonyl (-SO₂-) group increases electron-withdrawing effects and rigidity. The sulfonyl group enhances metabolic stability but may reduce binding flexibility compared to the sulfinyl analog .
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)Acetamide () :
    Incorporates a methylsulfonyl group, which further stabilizes the molecule through steric hindrance and strong hydrogen-bond acceptor properties .
Thioacetamide Derivatives
  • N-(2-(2-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl)thio)Acetamide (AJ5d, ): Replaces sulfinyl with a thio (-S-) group and introduces a thiazolidinone ring. This modification increases lipophilicity and may enhance membrane permeability, as reflected in its 61% synthetic yield .

Substituent Variations on the Aromatic Rings

Chlorophenyl and Fluorophenyl Positioning
  • The 4-chlorophenyl group may enhance hydrophobic interactions .
  • 2-Chloro-N-(4-Fluorophenyl)Acetamide () :
    A simpler analog lacking the sulfinyl group. The absence of sulfur oxidation reduces hydrogen-bonding capacity, as evidenced by its reliance on intermolecular N–H···O interactions for crystal packing .
Heterocyclic Additions
  • N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]Acetamide (): Incorporates a thiazolidinone ring with a sulfonyl group, demonstrating how heterocycles can modulate electronic properties and bioactivity .

Biological Activity

N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide is a compound of considerable interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfinyl group, which is known for its unique reactivity compared to sulfonyl and thioether analogs. The presence of both the chlorophenyl and fluorophenyl groups contributes to its lipophilicity, enhancing its ability to interact with biological membranes.

The mechanism of action involves the formation of reversible covalent bonds with nucleophilic sites in proteins, particularly enzymes and receptors. This interaction can modulate their activity, influencing cellular pathways related to inflammation and pain signaling. The sulfinyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound's biological effects.

Pharmacological Potential

Research indicates that this compound exhibits significant activity against various biological targets:

  • Anti-inflammatory Effects : The compound is being studied for its potential as an anti-inflammatory agent, possibly through inhibition of specific inflammatory pathways.
  • Analgesic Properties : Its interaction with pain signaling pathways suggests potential use in pain management therapies.
  • Antimicrobial Activity : Related chloroacetamides have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA), indicating a potential role in treating infections .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by the positioning and nature of substituents on the phenyl rings. Studies utilizing quantitative structure-activity relationship (QSAR) analysis have demonstrated that halogenated phenyl groups enhance antimicrobial efficacy due to increased lipophilicity, facilitating membrane penetration .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Fungi
N-(4-chlorophenyl)-2-chloroacetamideHighModerateLow
N-(4-fluorophenyl)-2-chloroacetamideHighModerateModerate
This compoundPotentially HighUnknownUnknown

Case Studies

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